N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine
Overview
Description
N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to a piperazine ring, with additional chloro and nitro substituents on the benzylidene moiety. Its molecular formula is C17H16ClN3O2, and it is often studied for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine typically involves a condensation reaction between 2-chloro-5-nitrobenzaldehyde and 4-phenylpiperazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The process can be summarized as follows:
Starting Materials: 2-chloro-5-nitrobenzaldehyde and 4-phenylpiperazine.
Solvent: Ethanol or methanol.
Reaction Conditions: Reflux for several hours.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The benzylidene moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: N-(2-amino-5-chlorobenzylidene)-4-phenyl-1-piperazinamine.
Substitution: N-(2-substituted-5-nitrobenzylidene)-4-phenyl-1-piperazinamine.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine has been explored in various scientific research areas:
Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Possible use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The piperazine ring may also contribute to its binding affinity to certain biological targets.
Comparison with Similar Compounds
N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine can be compared with other similar compounds such as:
N-(2-chloro-5-nitrobenzylidene)aniline: Similar structure but lacks the piperazine ring, which may affect its biological activity.
N-(2-chloro-5-nitrobenzylidene)-4-methyl-1-piperazinamine: Similar structure with a methyl group instead of a phenyl group, which may influence its reactivity and biological properties.
N-(2-chloro-5-nitrobenzylidene)-4-ethyl-1-piperazinamine: Similar structure with an ethyl group, potentially altering its physical and chemical properties.
These comparisons highlight the unique features of this compound, such as its specific substituents and the presence of the piperazine ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-1-(2-chloro-5-nitrophenyl)-N-(4-phenylpiperazin-1-yl)methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-17-7-6-16(22(23)24)12-14(17)13-19-21-10-8-20(9-11-21)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2/b19-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUDKEPBUGXXLZ-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303095-54-7 | |
Record name | N-(2-CHLORO-5-NITROBENZYLIDENE)-4-PHENYL-1-PIPERAZINAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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